

1,2,3,4-Tetrahydrophenanthrene CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrophenanthrene

Cat. No.: B093887

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An In-depth Technical Guide to 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2,3,4-tetrahydrophenanthrene**, its metabolic fate, and detailed analytical protocols relevant to its detection in biological matrices. This information is curated to support research and development activities where this compound or its metabolites are of interest.

Core Data Summary

1,2,3,4-Tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the following key identifiers and physicochemical properties:



Property	Value	Source(s)
CAS Number	1013-08-7	[1][2]
Molecular Formula	C14H14	[2]
Molecular Weight	182.26 g/mol	[2]
Melting Point	34 °C	[3]
Boiling Point	446.2 K at 0.015 bar	[1]
Density	1.060 g/mL	[3]
Molar Volume	171.9 mL/mol	[3]
Enthalpy of Fusion (ΔfusH°)	17.26 kJ/mol	[4]
Enthalpy of Vaporization (ΔναρΗ°)	62.80 kJ/mol	[4]
LogP (Octanol/Water Partition Coefficient)	4.86	[4]
Water Solubility (log10WS)	-5.13 mol/L	[4]

Metabolic Pathway and Significance

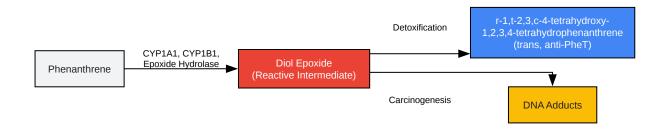
While **1,2,3,4-tetrahydrophenanthrene** itself is not typically a primary focus in drug development, its metabolic pathway is of significant interest as it serves as a model for the metabolic activation of carcinogenic PAHs. Phenanthrene, a related compound, is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) and epoxide hydrolase to form diol epoxides.[5] These reactive intermediates can bind to DNA, leading to mutations and potentially cancer. The major, non-carcinogenic end-product of this pathway is r-1,t-2,3,c-4-tetrahydroxy-**1,2,3,4-tetrahydrophenanthrene** (trans, anti-PheT), which can be used as a biomarker for exposure to and metabolic activation of PAHs.[6][7]

A derivative, 1-Keto-**1,2,3,4-tetrahydrophenanthrene**, was initially investigated as a potential synthetic estrogen due to its structural similarity to estrone.[8] However, subsequent studies revealed that it binds only weakly to estrogen receptors and lacks significant estrogenic or anti-



estrogenic activity in functional assays.[8][9] It did, however, exhibit some weak androgenic and anti-androgenic properties in vitro.[8][9]

Below is a diagram illustrating the metabolic activation of phenanthrene, a process analogous to that of other PAHs.



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Metabolic activation of phenanthrene.

Experimental Protocols: Analysis of trans, anti-PheT in Biological Samples

The following is a detailed methodology for the analysis of r-1,t-2,3,c-4-tetrahydroxy-**1,2,3,4-tetrahydrophenanthrene** (trans, anti-PheT), a key metabolite, in human urine and plasma. This protocol is adapted from established methods for biomarker analysis.[6][10]

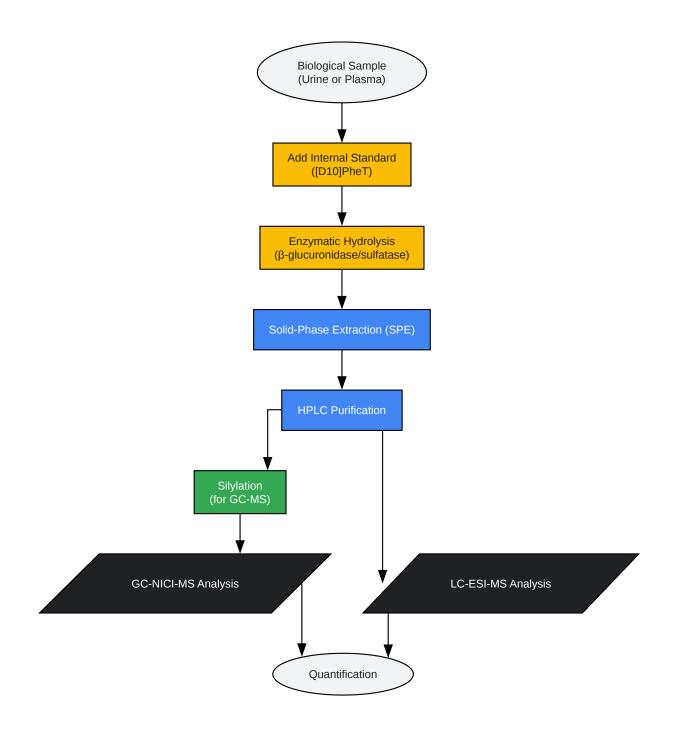
- 1. Sample Preparation
- Internal Standard: Add a known amount of a deuterated internal standard, such as [D₁₀]PheT, to the biological sample (urine or plasma).[10]
- Enzymatic Hydrolysis: Treat the sample with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites, releasing the free form of trans, anti-PheT.[6][10]
- 2. Extraction and Purification
- Solid-Phase Extraction (SPE): Perform an initial purification and concentration of the analyte
 using a solid-phase extraction cartridge. A mixed-mode cation exchange cartridge can be
 effective for this purpose.[10]



- High-Performance Liquid Chromatography (HPLC): Further purify the fraction containing trans, anti-PheT using HPLC.[6][10]
- 3. Derivatization (for GC-MS analysis)
- Silylate the purified sample to increase its volatility for gas chromatography analysis.[6]
- 4. Instrumental Analysis
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the silylated sample using GC-MS with negative ion chemical ionization (NICI) and selected ion monitoring (SIM) for high sensitivity and specificity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Alternatively, the purified sample can be analyzed by LC-MS with electrospray ionization (ESI).[10]
- 5. Quantification
- Quantify the amount of trans, anti-PheT in the sample by comparing the signal of the analyte
 to that of the internal standard.

Below is a workflow diagram summarizing the analytical procedure.





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Analytical workflow for trans, anti-PheT.



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